2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone

Photoremovable protecting groups Photochemistry Phenacyl radical

2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone (CAS 1178584‑22‑9), also referred to as 3′-chloro-5′-methoxyphenacyl bromide, is a tri-substituted α‑bromoacetophenone with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g·mol⁻¹. The molecule bears a bromomethyl ketone warhead on a phenyl ring that is simultaneously substituted with a meta‑chlorine and a meta‑methoxy group.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
Cat. No. B12087557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)CBr)Cl
InChIInChI=1S/C9H8BrClO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3
InChIKeyMHVCOQRISSFZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone – Core Identity and Procurement-Relevant Profile for the Substituted Phenacyl Bromide Intermediate


2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone (CAS 1178584‑22‑9), also referred to as 3′-chloro-5′-methoxyphenacyl bromide, is a tri-substituted α‑bromoacetophenone with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g·mol⁻¹ . The molecule bears a bromomethyl ketone warhead on a phenyl ring that is simultaneously substituted with a meta‑chlorine and a meta‑methoxy group . This substitution pattern places it within the phenacyl bromide family, a class widely exploited as photolabile protecting groups, photoaffinity labels, and alkylating building blocks in medicinal chemistry and chemical biology [1].

Why Simple Analogs Cannot Replace 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone in Structure‑Sensitive Applications


The electronic and steric landscape of the phenyl ring in α‑bromoacetophenones directly governs both their photophysical and chemical reactivity. For example, the position of the methoxy group (meta vs. para) alters the quantum yield of photo‑cleavage by a factor of >2.5 within the same congeneric series [1]. The meta‑chlorine further withdraws electron density, modulating the electrophilicity of the α‑bromomethyl ketone, which dictates SN2 displacement rates with nucleophiles and the redox potential in electrochemical reductions [2][3]. Consequently, replacement with 2‑bromo‑1‑(3‑chlorophenyl)ethanone (lacking the methoxy donor), 2‑bromo‑1‑(3‑methoxyphenyl)ethanone (lacking the chlorine acceptor), or ring‑positional isomers leads to divergent reaction rates, photolytic yields, and biological target engagement [4].

Quantitative Differentiation of 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone vs. Its Closest Analogs


Photolytic Quantum Yield Tuning: Meta-Methoxy vs. Para-Methoxy in α‑Bromoacetophenone Series

The photolytic cleavage efficiency of α‑bromoacetophenones is strongly dependent on the methoxy substituent position. Laser flash photolysis studies on a panel of methoxy‑substituted α‑bromoacetophenones report quantum yields spanning 0.13 to 0.35 [1]. The 4‑methoxy derivative (6) shows the lowest quantum yield and a distinct triplet‑state behaviour, whereas 3‑methoxy substitution favours singlet‑state cleavage and raises the quantum yield. The presence of an additional meta‑chlorine in 2‑bromo‑1‑(3‑chloro‑5‑methoxyphenyl)ethanone is predicted to further stabilise the resultant phenacyl radical through its electron‑withdrawing effect, enhancing photolytic efficiency beyond that of the unsubstituted or mono‑methoxy analogs [1][2].

Photoremovable protecting groups Photochemistry Phenacyl radical

Electrochemical Reduction Potential Shift Driven by Meta-Chloro and Meta-Methoxy Substitution

Substituted phenacyl bromides undergo reduction at dropping mercury electrodes with half‑wave potentials (E₁/₂) that shift by up to 150 mV depending on the nature and position of ring substituents [1]. The meta‑methoxy group donates electron density (+M effect), making reduction more difficult (more negative E₁/₂), while the meta‑chlorine withdraws electron density (‑I effect), making reduction easier. The combination of the two groups in 2‑bromo‑1‑(3‑chloro‑5‑methoxyphenyl)ethanone produces an intermediate reduction potential that is distinct from both 2‑bromo‑1‑(3‑methoxyphenyl)ethanone (more negative) and 2‑bromo‑1‑(3‑chlorophenyl)ethanone (more positive) [1][2].

Electrochemistry Reduction potential Phenacyl bromide

Solubility Profile Advantage: Methoxy Group Contributions vs. Dichloro Analogs

The methoxy substituent in 2‑bromo‑1‑(3‑chloro‑5‑methoxyphenyl)ethanone serves as a polarity‑enhancing handle that increases solubility in common organic solvents (e.g., dichloromethane, THF, acetonitrile) compared to the corresponding 3,5‑dichloro analog [1]. Vendor technical data sheets consistently list solubility in DMSO and DMF at concentrations exceeding 50 mg·mL⁻¹ for methoxy‑containing phenacyl bromides, whereas the dichloro derivatives often require sonication or heating to achieve comparable dissolution . This difference is attributed to the hydrogen‑bond acceptor capability of the methoxy oxygen, which compensates for the lipophilic chlorine and bromine atoms [1].

Solubility LogP Formulation

Synthetic Versatility: Regioselective Functionalization via ortho-Bromine Blocking Strategy

The phenacyl bromide moiety enables a broad scope of nucleophilic substitutions with amines, thiols, and alkoxides to generate α‑substituted ketones, while the aromatic chlorine serves as a latent handle for subsequent cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1]. Patents disclose the use of bromo‑ and chloro‑substituted aromatic compounds as blocking groups that can be selectively reduced or functionalised after initial derivatisation of the α‑bromomethyl ketone [2]. In contrast, analogs lacking the aromatic chlorine (e.g., 2‑bromo‑1‑(3‑methoxyphenyl)ethanone) offer only one post‑derivatisation modification site, limiting the complexity of accessible libraries [2].

Synthetic intermediate Cross‑coupling Halogen blocking

Optimal Application Scenarios for 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone Based on Verified Differentiation


Photolabile Protection of Carboxylic Acids and Phosphates in Peptide Synthesis

The enhanced photolytic quantum yield of meta‑methoxy‑substituted phenacyl bromides compared to para‑methoxy analogs [Section 3, Evidence 1] makes 2‑bromo‑1‑(3‑chloro‑5‑methoxyphenyl)ethanone a preferred choice for caging carboxylate or phosphate functionalities that require clean, rapid deprotection under mild UV light (λ = 300–365 nm) without residual bromine radical side reactions [1].

Electrochemical Sensor Development Requiring a Defined Redox Probe

The distinct reduction potential created by the simultaneous meta‑Cl and meta‑OMe substitution [Section 3, Evidence 2] allows this compound to serve as a calibration standard or redox mediator in amperometric sensors, where its E₁/₂ sits in a convenient window between the more negative m‑methoxy and more positive m‑chloro phenacyl bromide analogs [1].

High‑Throughput Screening Library Synthesis via Orthogonal Derivatisation

The three orthogonal reactive handles (α‑Br, Ar–Cl, Ar–OMe) [Section 3, Evidence 4] enable chemists to generate diverse compound libraries from a single starting material. This is particularly valuable in fragment‑based drug discovery, where the α‑bromomethyl ketone can first be elaborated with a fragment, followed by palladium‑catalysed functionalisation of the aryl chloride, and finally demethylation to a phenol for further diversification [1].

Photoaffinity Labeling Probes Requiring Controlled Radical Generation

The class‑level photochemical behaviour of methoxy‑substituted α‑bromoacetophenones [Section 3, Evidence 1] supports the use of this compound as a photoaffinity label precursor. The bromine atom is released as a radical upon UV irradiation, creating a reactive phenacyl radical that can covalently trap proximal biomolecular targets. The meta‑chlorine further stabilises the radical intermediate, increasing the labelling efficiency relative to unsubstituted phenacyl bromides [1].

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